molecular formula C14H17N3O3 B4705842 Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate

Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate

Cat. No.: B4705842
M. Wt: 275.30 g/mol
InChI Key: ZWKINTVAJFOSMW-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyano group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-cyanoethyl(methyl)amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts like sulfuric acid to facilitate esterification and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester and amide linkages can interact with enzymes and proteins. These interactions can modulate biological pathways and influence the activity of various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and an ester moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17(9-3-8-15)10-13(18)16-12-6-4-11(5-7-12)14(19)20-2/h4-7H,3,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKINTVAJFOSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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